1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
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Overview
Description
1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-ethoxy-3-methoxybenzyl group and a 4-fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 4-ethoxy-3-methoxybenzyl chloride, is prepared by reacting 4-ethoxy-3-methoxybenzyl alcohol with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate to form 1-(4-ethoxy-3-methoxybenzyl)piperazine.
Sulfonylation: The final step involves the reaction of 1-(4-ethoxy-3-methoxybenzyl)piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-ethoxy-3-methoxybenzoic acid.
Reduction: Formation of 1-(4-ethoxy-3-methoxybenzyl)-4-[(4-fluorophenyl)thio]piperazine.
Substitution: Formation of 1-(4-ethoxy-3-methoxybenzyl)-4-[(4-aminophenyl)sulfonyl]piperazine.
Scientific Research Applications
1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine: Lacks the ethoxy group, which may affect its binding affinity and selectivity.
1-(4-Ethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine: Lacks the methoxy group, potentially altering its chemical reactivity and biological activity.
1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: Substitution of fluorine with chlorine may change its pharmacokinetic properties.
Uniqueness
1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to the combination of its ethoxy, methoxy, and fluorophenylsulfonyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C20H25FN2O4S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[(4-ethoxy-3-methoxyphenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H25FN2O4S/c1-3-27-19-9-4-16(14-20(19)26-2)15-22-10-12-23(13-11-22)28(24,25)18-7-5-17(21)6-8-18/h4-9,14H,3,10-13,15H2,1-2H3 |
InChI Key |
QLTKSNAPAUOUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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